(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, ensuring the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its unique structure allows for the exploration of stereospecific binding and activity.
Medicine
Industry
Industrially, this compound can be used in the production of agrochemicals, polymers, and other materials where specific stereochemistry is required.
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, while the chiral centers ensure stereospecific interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound , with similar but distinct biological activities.
α-(trifluoromethyl)styrenes: Compounds with a similar trifluoromethyl group but different structural frameworks.
5-trifluoromethyl-1,2,3-triazoles: Compounds containing the trifluoromethyl group and used in different chemical contexts.
Uniqueness
The uniqueness of (1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL lies in its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12F3NO |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1 |
InChI Key |
QFQLRAJBKGOONJ-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C(F)(F)F)N)O |
Origin of Product |
United States |
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